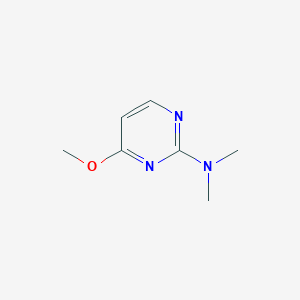

4-methoxy-N,N-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is used for research purposes .

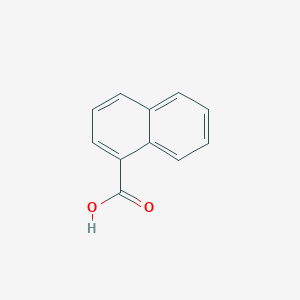

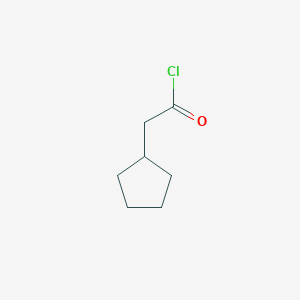

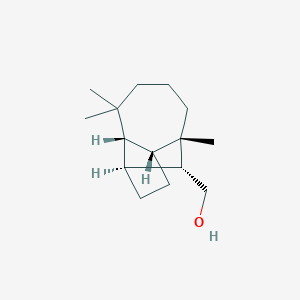

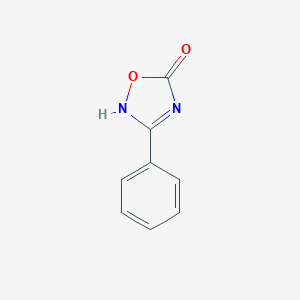

Molecular Structure Analysis

The molecular structure of 4-methoxy-N,N-dimethylpyrimidin-2-amine consists of a pyrimidine ring substituted with a methoxy group at the 4th position and two dimethylamino groups .Physical And Chemical Properties Analysis

4-methoxy-N,N-dimethylpyrimidin-2-amine is a solid compound that should be stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Antiangiogenic Applications

The compound has been studied for its potential as an antiangiogenic agent . Antiangiogenic agents inhibit the growth of new blood vessels, which can be beneficial in treating diseases such as cancer, where the growth of new blood vessels can feed tumors and promote their growth .

Anticancer Applications

Related to its antiangiogenic properties, “4-methoxy-N,N-dimethylpyrimidin-2-amine” has also been explored for its potential as an anticancer agent . By inhibiting angiogenesis, the compound could potentially starve tumors of the nutrients they need to grow .

Binding Energy Studies

The compound has been used in studies exploring binding energy. For example, one study found that a compound derived from “4-methoxy-N,N-dimethylpyrimidin-2-amine” had a low binding energy, which could have implications for its effectiveness as a drug .

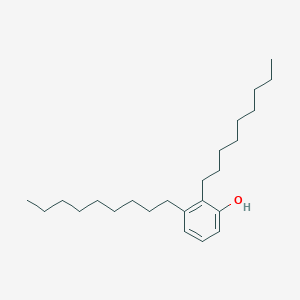

Synthesis of Azo Dyes

The compound is an important starting material for the synthesis of many compounds such as azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics .

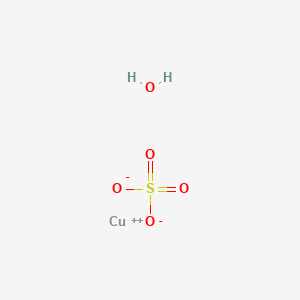

Synthesis of Dithiocarbamate

“4-methoxy-N,N-dimethylpyrimidin-2-amine” is also used in the synthesis of dithiocarbamate . Dithiocarbamates have various applications, including use as pesticides and in vulcanization processes .

Pharmaceutical Applications

Secondary amines like “4-methoxy-N,N-dimethylpyrimidin-2-amine” form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .

Safety and Hazards

The safety information for 4-methoxy-N,N-dimethylpyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDHVOHDANIDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.